molecular formula C9H20O2S B2376865 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane CAS No. 35247-92-8

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

Cat. No.: B2376865
CAS No.: 35247-92-8
M. Wt: 192.32
InChI Key: QWZQIOJCGMZEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic compound with the molecular formula C9H20O2S It is characterized by the presence of an ethoxyethylsulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be achieved through several methods. One common approach involves the reaction of 2,2-diethoxyethanol with a suitable thiol compound under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group replaces a leaving group on the ethoxyethyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted ethoxyethyl derivatives.

Scientific Research Applications

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The ethoxyethylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the chemical environment. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can modulate its behavior in different contexts.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxypropane: Similar in structure but lacks the sulfanyl group, making it less versatile in sulfur-related reactions.

    2,2-Dimethoxypropane: Another related compound, often used as a dehydrating agent in organic synthesis.

    2-(2,2-Dimethoxyethylsulfanyl)propane: A close analog with methoxy groups instead of ethoxy groups, which may exhibit different reactivity and solubility properties.

Uniqueness

1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is unique due to the presence of both ethoxy and sulfanyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Overview of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane

This compound is an organosulfur compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure incorporates both ethoxy and thioether functionalities, which may contribute to its biological activity.

Chemical Structure

The molecular formula of this compound is C₁₁H₂₄O₄S. The compound features:

  • Two ethoxy groups : These can enhance solubility and influence the compound's interaction with biological membranes.
  • A propan-2-ylsulfanyl group : This thioether moiety can participate in various chemical reactions and may exhibit biological activity.

Antioxidant Properties

Compounds containing sulfur often exhibit antioxidant properties due to the presence of thiol groups. The thioether in this compound may help neutralize free radicals, potentially offering protective effects against oxidative stress.

Antimicrobial Activity

Research on similar organosulfur compounds has shown that they can possess antimicrobial properties. The thioether functionality may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

Cytotoxicity and Anticancer Potential

Certain organosulfur compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of key enzymes involved in tumor growth. Future studies could explore whether this compound exhibits similar effects.

Case Studies

Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of various organosulfur compounds found that those with thioether linkages exhibited significant free radical scavenging abilities. This suggests that this compound could similarly contribute to antioxidant defense mechanisms.

Case Study 2: Antimicrobial Effects
Research on sulfur-containing compounds has shown promising results against a range of bacterial strains. For instance, a thioether derivative demonstrated effective inhibition of Staphylococcus aureus growth. Investigating the antimicrobial potential of this compound could reveal its utility in developing new antimicrobial agents.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZQIOJCGMZEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.